

MEN11467: A Comparative Analysis of Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MEN11467

Cat. No.: B1663828

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This guide provides a comprehensive comparison of the binding affinity and cross-reactivity of **MEN11467** with other receptors. The data presented is compiled from published pharmacological studies to offer an objective overview of the compound's selectivity profile.

High Selectivity for the Tachykinin NK1 Receptor

MEN11467 is a potent and highly selective antagonist of the tachykinin NK1 receptor.^{[1][2]} Pharmacological studies have demonstrated that **MEN11467** exhibits a high affinity for the human NK1 receptor, potently inhibiting the binding of substance P, the natural ligand for this receptor.^{[1][2]}

Minimal Cross-Reactivity with Other Receptors

Extensive in vitro assays have shown that **MEN11467** has negligible effects on a wide range of other receptors, including the closely related tachykinin NK2 and NK3 receptors.^{[1][2]} A screening against a panel of 30 other unrelated receptors and ion channels also revealed a lack of significant binding, highlighting the compound's specificity for the NK1 receptor.^{[1][2]}

Quantitative Analysis of Receptor Binding Affinity

The following table summarizes the binding affinity of **MEN11467** for various receptors, as determined by radioligand binding assays. The data clearly illustrates the high selectivity of

MEN11467 for the human tachykinin NK1 receptor.

Receptor/Binding Site	Radioligand	Tissue/Cell Line	pKi	Ki (nM)
Tachykinin NK1 (human)	[3H]Substance P	IM9 Cells	9.4 ± 0.1	~0.4
Tachykinin NK2	-	-	< 6	> 1000
Tachykinin NK3	-	-	< 6	> 1000
Panel of 30 other receptors and ion channels	-	-	< 6	> 1000

Data sourced from pharmacological studies on **MEN11467**.[\[1\]](#)[\[2\]](#)

Experimental Protocols

The data presented in this guide was primarily generated using the following key experimental methodology:

Radioligand Binding Assays

Objective: To determine the binding affinity of **MEN11467** for the human tachykinin NK1 receptor and assess its cross-reactivity with other receptors.

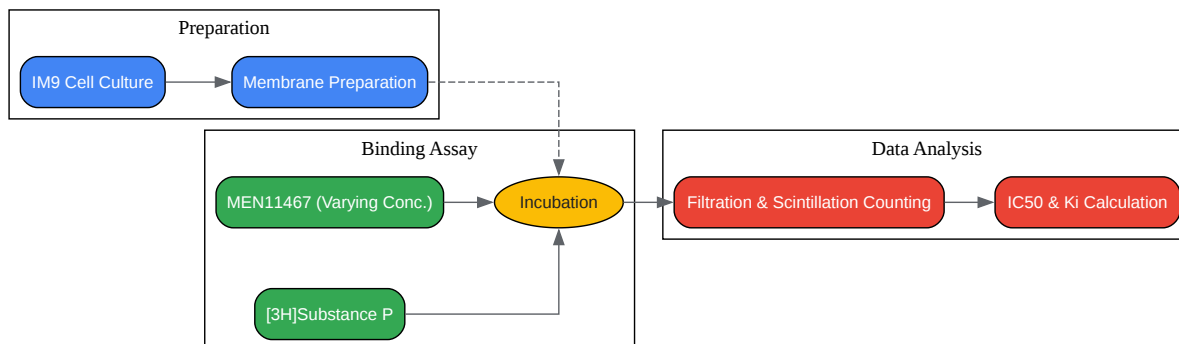
Methodology:

- Cell Culture: Human lymphoblastoid IM9 cells, which endogenously express the tachykinin NK1 receptor, were cultured under standard conditions.
- Membrane Preparation: Cell membranes were prepared from the IM9 cells to isolate the receptors.
- Binding Assay:

- A constant concentration of radiolabeled substance P ($[^3\text{H}]$ Substance P) was incubated with the cell membranes.
- Increasing concentrations of unlabeled **MEN11467** were added to the incubation mixture to compete with the radioligand for binding to the NK1 receptor.
- Non-specific binding was determined in the presence of a high concentration of unlabeled substance P.
- Detection: After incubation, the bound and free radioligand were separated by filtration. The amount of radioactivity bound to the membranes was quantified using a scintillation counter.
- Data Analysis: The concentration of **MEN11467** that inhibits 50% of the specific binding of $[^3\text{H}]$ Substance P (IC_{50}) was determined. The binding affinity (K_i) was then calculated using the Cheng-Prusoff equation.
- Cross-Reactivity Screening: A similar protocol was employed to test the binding of **MEN11467** to a panel of other receptors, using their respective specific radioligands.

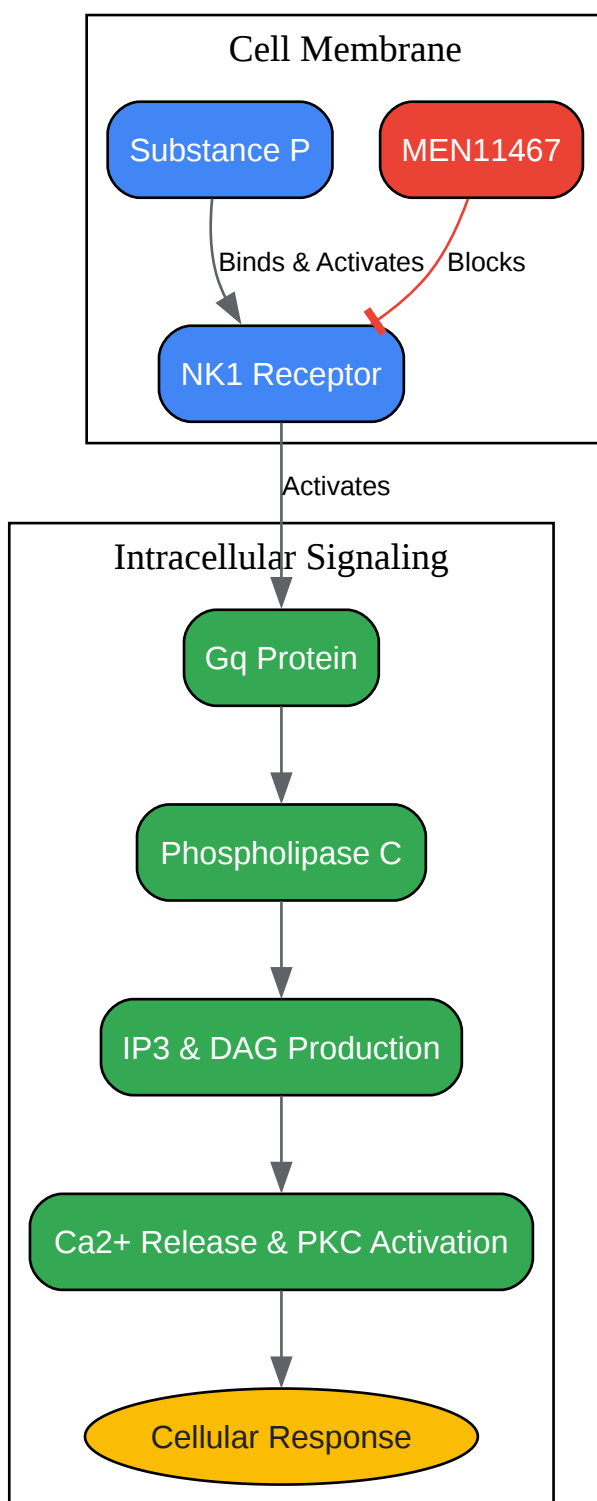
Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the methodologies and the compound's mechanism of action, the following diagrams are provided.



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Caption: Workflow for Radioligand Binding Assay



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Caption: NK1 Receptor Signaling Pathway and **MEN11467** Inhibition

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References

- 1. researchgate.net [researchgate.net]
- 2. Pharmacology of MEN 11467: a potent new selective and orally- effective peptidomimetic tachykinin NK(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
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